molecular formula C7H13NO4S B2483221 Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate CAS No. 1613239-55-6

Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate

Cat. No.: B2483221
CAS No.: 1613239-55-6
M. Wt: 207.24
InChI Key: BBEMWVFCEZMBSR-UHFFFAOYSA-N
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Description

Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate (CAS: 1553141-29-9) is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₃NO₄S. Its structure features a four-membered thietane ring substituted with an amino group (-NH₂) and a sulfone group (-SO₂), coupled to an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-(3-amino-1,1-dioxothietan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-2-12-6(9)3-7(8)4-13(10,11)5-7/h2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEMWVFCEZMBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CS(=O)(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate typically involves the reaction of ethyl bromoacetate with a suitable thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing heterocycles.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thietane ring and the sulfone group are key structural features that enable these interactions. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and applications of Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate with structurally related compounds:

Compound Name Molecular Formula Key Structural Features Applications/Relevance Reference
This compound C₇H₁₃NO₄S 4-membered thietane ring, -NH₂, -SO₂, ethyl ester Drug discovery, functional intermediates
Ethyl (1,1-dioxido-3-thietanylidene)acetate Not provided Thietanylidene (double bond), -SO₂, ethyl ester Reactive intermediate for synthesis
Methyl 2-(3-amino-1,1-dioxidothietan-3-yl)acetate C₆H₁₁NO₄S Methyl ester, -NH₂, -SO₂, thietane ring Analog for metabolic studies
Ethyl {[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]amino}(oxo)acetate C₉H₁₅NO₅S 5-membered tetrahydrothiophene ring, -SO₂, ethyl ester Catalysis, biocompatible materials
Ethyl acetoacetate C₄H₈O₂ Simple β-keto ester Solvent, flavoring agent, chromatography

Key Differences and Implications

Ring Size and Reactivity: The thietane ring (4-membered) in the target compound introduces ring strain, enhancing reactivity compared to the 5-membered tetrahydrothiophene derivatives (e.g., ). Smaller rings are less common in natural products, making them valuable for novel drug scaffolds .

Functional Groups: The amino group (-NH₂) in the target compound enables hydrogen bonding and nucleophilic reactivity, facilitating derivatization (e.g., amidation, Schiff base formation). This contrasts with non-amino analogs like , which lack such sites . The sulfone group (-SO₂) enhances stability and polarity, improving solubility in aqueous media compared to simple esters like ethyl acetoacetate .

Biological Activity

Ethyl (3-amino-1,1-dioxido-3-thietanyl)acetate is a sulfur-containing heterocyclic compound that has garnered interest for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by research findings.

Chemical Structure and Synthesis

This compound features a thietane ring, which is a four-membered ring containing sulfur. Its chemical structure allows for diverse reactivity, making it a valuable compound in both synthetic and biological contexts. The synthesis typically involves the reaction of ethyl bromoacetate with a thietane derivative in the presence of a base like sodium hydride, followed by heating to facilitate nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the sulfone group and the thietane ring enhances its binding affinity to specific biological pathways. This compound may exhibit inhibitory or stimulatory effects on these pathways depending on its structural characteristics and the nature of the target.

Biological Activities

Research indicates that this compound can play roles in various biological processes:

  • Antiplatelet Activity : In vitro studies have shown that compounds related to thietane derivatives exhibit significant antiplatelet activity. For instance, certain synthesized derivatives demonstrated efficacy comparable to acetylsalicylic acid in collagen-induced aggregation tests .
  • Anticoagulant Properties : While the anticoagulant activity of related compounds was found to be inferior to heparin sodium, they still provide a basis for further exploration in therapeutic contexts .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObservations
AntiplateletThietanyl derivativesComparable efficacy to acetylsalicylic acid
AnticoagulantSulfone-containing compoundsInferior to heparin sodium
Enzyme InhibitionVarious enzyme targetsPotential modulation of metabolic pathways

Notable Research Insights

  • Synthesis and Biological Evaluation : A study highlighted the synthesis of 1-thietanyl-1,2,4-triazole derivatives that showed promising biological activity, suggesting that modifications in structure could enhance efficacy against specific biological targets .
  • Predictive Analysis : The PASS computer program has been utilized to predict the biological activity of synthesized compounds based on their structural features, indicating potential antiplatelet and anticoagulant properties .

Applications in Research and Industry

This compound serves as a building block in organic synthesis and has potential applications in developing specialty chemicals. Its unique structure makes it suitable for further modifications leading to novel compounds with enhanced biological activities.

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